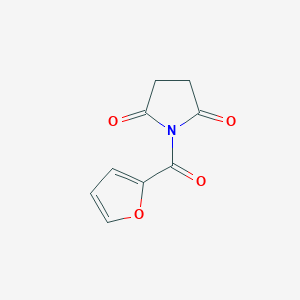![molecular formula C26H29N5OS B10876992 2-{[5-(1-Adamantyl)-4-allyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N~1~-(4-quinolyl)acetamide](/img/structure/B10876992.png)
2-{[5-(1-Adamantyl)-4-allyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N~1~-(4-quinolyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[5-(1-Adamantyl)-4-allyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N~1~-(4-quinolyl)acetamide is a complex organic compound that features a unique combination of adamantyl, triazole, and quinoline moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(1-Adamantyl)-4-allyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N~1~-(4-quinolyl)acetamide typically involves multiple steps, starting with the preparation of the adamantyl and triazole intermediates. The adamantyl group is often introduced through a Friedel-Crafts alkylation reaction, while the triazole ring is formed via a cyclization reaction involving hydrazine and an appropriate nitrile. The final step involves the coupling of the triazole intermediate with the quinoline derivative under suitable conditions, such as the use of a base and a solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the key steps, as well as the development of efficient purification methods to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[5-(1-Adamantyl)-4-allyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N~1~-(4-quinolyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve the use of solvents like ethanol or dichloromethane and may require specific temperatures and pressures to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinoline derivative with additional oxygen-containing functional groups, while reduction could produce a more saturated version of the compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.
Biology: Its unique structure may allow it to interact with biological targets in novel ways, making it a candidate for drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, such as antiviral, antibacterial, or anticancer activities.
Industry: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Wirkmechanismus
The mechanism of action of 2-{[5-(1-Adamantyl)-4-allyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N~1~-(4-quinolyl)acetamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group may enhance the compound’s ability to penetrate cell membranes, while the triazole and quinoline moieties could interact with active sites or binding pockets on target proteins. This interaction could lead to the modulation of biological pathways, resulting in the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Adamantyl derivatives: Compounds like amantadine and rimantadine, which are used as antiviral agents.
Triazole derivatives: Compounds such as fluconazole and itraconazole, which are used as antifungal agents.
Quinoline derivatives: Compounds like chloroquine and quinine, which are used as antimalarial agents.
Uniqueness
What sets 2-{[5-(1-Adamantyl)-4-allyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N~1~-(4-quinolyl)acetamide apart is its combination of these three distinct moieties, which may confer unique properties and activities not seen in other compounds. This makes it a promising candidate for further research and development in various scientific fields.
Eigenschaften
Molekularformel |
C26H29N5OS |
|---|---|
Molekulargewicht |
459.6 g/mol |
IUPAC-Name |
2-[[5-(1-adamantyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-quinolin-4-ylacetamide |
InChI |
InChI=1S/C26H29N5OS/c1-2-9-31-24(26-13-17-10-18(14-26)12-19(11-17)15-26)29-30-25(31)33-16-23(32)28-22-7-8-27-21-6-4-3-5-20(21)22/h2-8,17-19H,1,9-16H2,(H,27,28,32) |
InChI-Schlüssel |
WHGVDCHBWMNQCF-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCN1C(=NN=C1SCC(=O)NC2=CC=NC3=CC=CC=C32)C45CC6CC(C4)CC(C6)C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(1H-pyrrol-1-yl)-N'-{(E)-[3-(trifluoromethyl)phenyl]methylidene}benzohydrazide](/img/structure/B10876916.png)
![N'-{(3Z)-5-bromo-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}-2-(3,4-dimethoxyphenyl)acetohydrazide](/img/structure/B10876922.png)
![2-{1-[8,9-Dimethyl-7-(3-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]-2-methylpropyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B10876929.png)
![2-[2-(2-bromophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethylethanamine](/img/structure/B10876949.png)
![4-[(E)-(2-carbamothioylhydrazinylidene)methyl]phenyl benzenesulfonate](/img/structure/B10876960.png)
![14-(4-methoxyphenyl)-2-(2-methylphenyl)-14H-benzo[5,6]chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10876961.png)
![2-(4-methoxyphenyl)-N'-({[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)acetohydrazide](/img/structure/B10876971.png)
![N-(4-methoxy-2-nitrophenyl)-2-{[4-phenyl-5-(quinolin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10876977.png)
![(4Z)-4-{1-[(4-chloro-2,5-dimethoxyphenyl)amino]ethylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10876982.png)
![2-[(5-ethyl-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B10876988.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B10876989.png)
![2-{[4-(2,4-dichlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}phthalazin-1(2H)-one](/img/structure/B10876997.png)
![2-{[5-(acetylamino)-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-benzylacetamide](/img/structure/B10876998.png)
